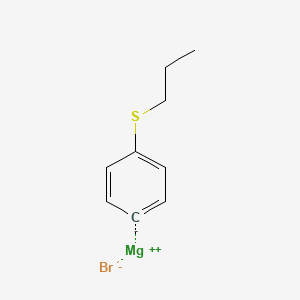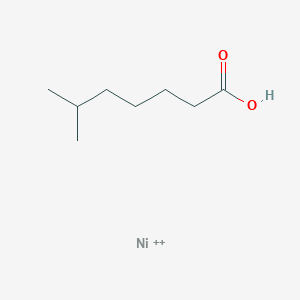
Nickel isooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel isooctanoate: is a chemical compound with the formula C16H30NiO4 This compound is typically used as a catalyst, a drying agent in paints and inks, and an ultraviolet absorbent . This compound is a green, transparent, viscous liquid that is soluble in organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel isooctanoate can be synthesized by reacting nickel salts with isooctanoic acid under controlled conditions. One common method involves the use of an acidic eluent containing nickel as a raw material. The reaction steps and parameter control are crucial to ensure the effective combination and recycling of nickel, reducing environmental pollution and production costs .
Industrial Production Methods: In industrial settings, this compound is produced by reacting nickel chloride or nickel sulfate with isooctanoic acid in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to facilitate the formation of this compound, which is subsequently purified through filtration and distillation processes .
Análisis De Reacciones Químicas
Types of Reactions: Nickel isooctanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel oxide.
Reduction: It can be reduced to metallic nickel under specific conditions.
Substitution: this compound can participate in substitution reactions where the isooctanoate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or reducing agents like sodium borohydride.
Substitution: Various ligands such as phosphines or amines under controlled conditions.
Major Products Formed:
Oxidation: Nickel oxide.
Reduction: Metallic nickel.
Substitution: Nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Nickel isooctanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: Investigated for its potential use in biological systems due to its catalytic properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism by which nickel isooctanoate exerts its effects is primarily through its role as a catalyst. Nickel ions in the compound facilitate various chemical reactions by providing an active site for the reactants to interact. The molecular targets and pathways involved include the activation of substrates through coordination with nickel ions, leading to the formation of intermediate complexes that undergo further transformation to yield the desired products .
Comparación Con Compuestos Similares
Nickel octoate: Similar in structure but with a different carboxylic acid group.
Cobalt isooctanoate: Used as a drying agent and catalyst, similar to nickel isooctanoate.
Manganese isooctanoate: Another drying agent with similar applications.
Uniqueness: this compound is unique due to its specific catalytic properties and its ability to act as an ultraviolet absorbent. Its green, transparent, viscous liquid form also distinguishes it from other similar compounds .
Propiedades
Número CAS |
27637-46-3 |
|---|---|
Fórmula molecular |
C8H16NiO2+2 |
Peso molecular |
202.90 g/mol |
Nombre IUPAC |
6-methylheptanoic acid;nickel(2+) |
InChI |
InChI=1S/C8H16O2.Ni/c1-7(2)5-3-4-6-8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+2 |
Clave InChI |
OEJHMYWNMXTAJY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCC(=O)O.[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


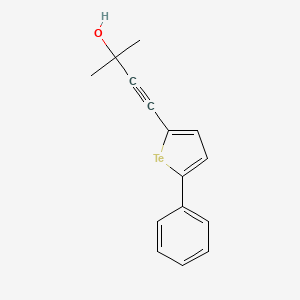
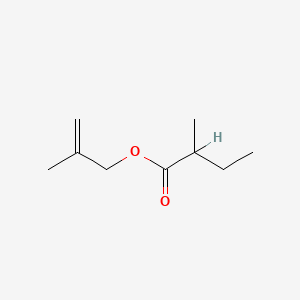
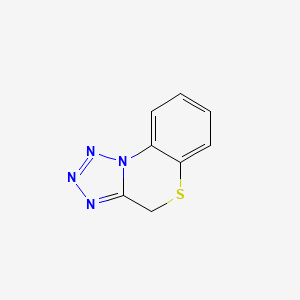
![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
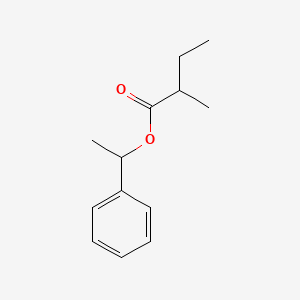
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)



![3H-1,2,4-Triazol-3-one, 2-(2-aminoethyl)-4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-](/img/structure/B12641813.png)

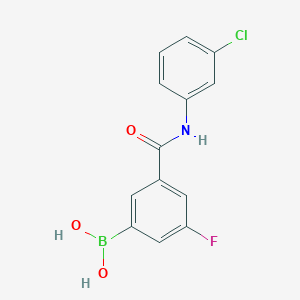
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
